molecular formula C13H18O4S B13476465 (3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate CAS No. 15833-66-6

(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B13476465
CAS No.: 15833-66-6
M. Wt: 270.35 g/mol
InChI Key: BGDCBOKMGDPCSY-UHFFFAOYSA-N
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Description

(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C12H18O4S. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound features a 3-methyloxolan-3-yl group attached to a methylbenzene-1-sulfonate moiety, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methyloxolane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Methyloxolane+4-Methylbenzenesulfonyl chloride(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate\text{3-Methyloxolane} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} 3-Methyloxolane+4-Methylbenzenesulfonyl chloride→(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water or aqueous base, the sulfonate ester can hydrolyze to form the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution: Products depend on the nucleophile used, such as ethers or amines.

    Oxidation: Products may include sulfonic acids or ketones.

    Reduction: Alcohols are common products.

Scientific Research Applications

(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylbenzenesulfonate
  • Ethyl 4-methylbenzenesulfonate
  • Propyl 4-methylbenzenesulfonate

Uniqueness

(3-Methyloxolan-3-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 3-methyloxolan-3-yl group, which imparts specific reactivity and properties that are different from other sulfonate esters. This makes it particularly useful in certain synthetic applications where other sulfonate esters may not be as effective.

Properties

CAS No.

15833-66-6

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

(3-methyloxolan-3-yl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O4S/c1-11-3-5-12(6-4-11)18(14,15)17-10-13(2)7-8-16-9-13/h3-6H,7-10H2,1-2H3

InChI Key

BGDCBOKMGDPCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCOC2)C

Origin of Product

United States

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